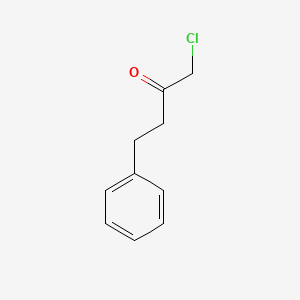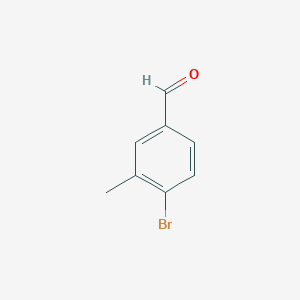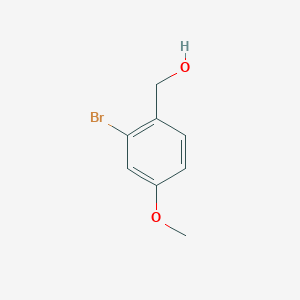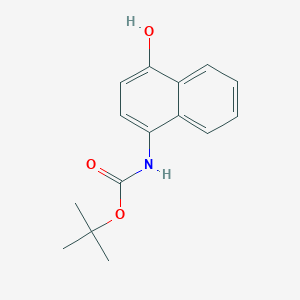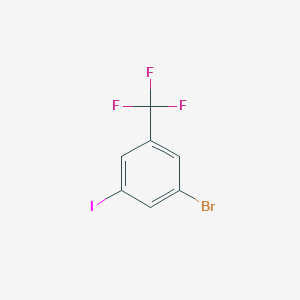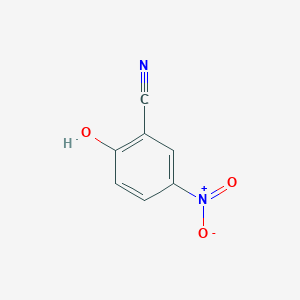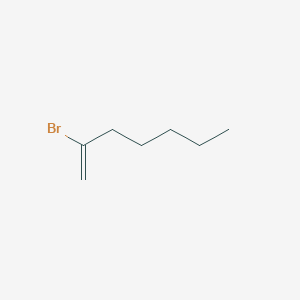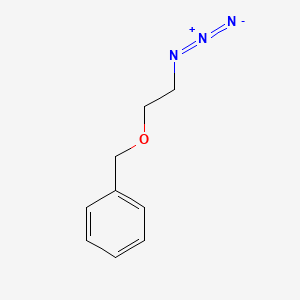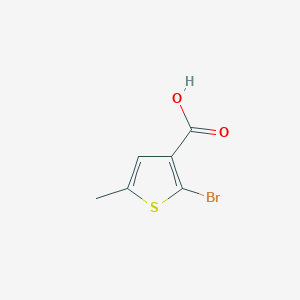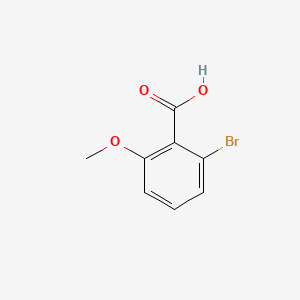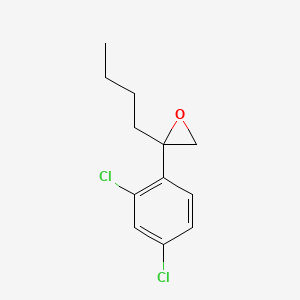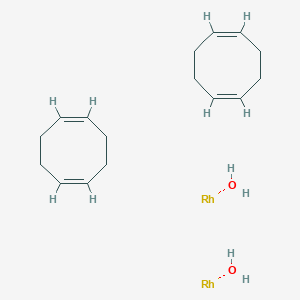
羟基(环辛二烯)铑(I) 二聚体
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy(cyclooctadiene)rhodium(I) dimer is a rhodium-based organometallic compound with the molecular formula C16H26O2Rh2. It is widely used as a catalyst in various chemical reactions due to its ability to facilitate the formation and breaking of chemical bonds. This compound is particularly known for its role in promoting greener synthesis methods, aligning with the principles of green chemistry .
科学研究应用
Hydroxy(cyclooctadiene)rhodium(I) dimer has a wide range of applications in scientific research, including:
作用机制
Target of Action
The primary target of Hydroxy(cyclooctadiene)rhodium(I) dimer is terminal alkynes . Terminal alkynes are unsaturated hydrocarbons that contain a carbon-carbon triple bond at the end of the carbon chain. They play a crucial role in various organic reactions due to their unique reactivity and ability to form complex structures.
Mode of Action
Hydroxy(cyclooctadiene)rhodium(I) dimer acts as a catalyst, facilitating oxygenative addition to terminal alkynes . In this process, the rhodium complex inserts into the carbon-hydrogen bond of the alkyne, forming a new bond with the oxygen atom. This results in the formation of a new organorhodium complex.
Biochemical Pathways
The action of Hydroxy(cyclooctadiene)rhodium(I) dimer affects the synthesis pathway of esters, amides, and carboxylic acids . By facilitating the oxygenative addition to terminal alkynes, it enables a greener synthesis of these compounds. This is particularly important in the field of green chemistry, which aims to reduce the environmental impact of chemical processes.
Result of Action
The result of the action of Hydroxy(cyclooctadiene)rhodium(I) dimer is the efficient and environmentally friendly synthesis of esters, amides, and carboxylic acids . These compounds have wide applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
生化分析
Biochemical Properties
Hydroxy(cyclooctadiene)rhodium(I) dimer plays a crucial role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins, facilitating the oxygenative addition to terminal alkynes . This interaction leads to the formation of esters, amides, and carboxylic acids, which are essential in numerous biochemical pathways . The compound’s ability to enhance catalytic efficiency makes it a valuable tool in biochemical research and industrial applications .
Cellular Effects
Hydroxy(cyclooctadiene)rhodium(I) dimer influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . The compound’s impact on cell function is significant, as it can alter the expression of genes involved in critical cellular processes .
Molecular Mechanism
The molecular mechanism of Hydroxy(cyclooctadiene)rhodium(I) dimer involves its interaction with biomolecules, leading to enzyme inhibition or activation . The compound binds to specific enzymes, altering their activity and, consequently, the biochemical pathways they regulate . This binding interaction is crucial for the compound’s catalytic efficiency and its ability to facilitate various chemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydroxy(cyclooctadiene)rhodium(I) dimer change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, ensuring its continued efficacy in biochemical reactions . Prolonged exposure may lead to degradation, affecting its catalytic properties .
Dosage Effects in Animal Models
The effects of Hydroxy(cyclooctadiene)rhodium(I) dimer vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively catalyzes biochemical reactions . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have been observed, indicating a dosage range within which the compound is most effective .
Metabolic Pathways
Hydroxy(cyclooctadiene)rhodium(I) dimer is involved in various metabolic pathways, interacting with enzymes and cofactors essential for biochemical reactions . The compound’s role in oxygenative addition to terminal alkynes is particularly noteworthy, as it facilitates the synthesis of esters, amides, and carboxylic acids . These reactions are integral to numerous metabolic processes, underscoring the compound’s significance in biochemistry .
Transport and Distribution
Within cells and tissues, Hydroxy(cyclooctadiene)rhodium(I) dimer is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport mechanisms is crucial for optimizing the compound’s use in biochemical research and applications .
Subcellular Localization
The subcellular localization of Hydroxy(cyclooctadiene)rhodium(I) dimer is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it ensures that it interacts with the appropriate biomolecules and enzymes . The compound’s function is closely tied to its precise localization within the cell .
准备方法
Synthetic Routes and Reaction Conditions
Hydroxy(cyclooctadiene)rhodium(I) dimer can be synthesized through the reaction of rhodium trichloride with 1,5-cyclooctadiene in the presence of a base such as sodium carbonate. The reaction typically takes place in an aqueous ethanol solution and involves heating to facilitate the formation of the dimer .
Industrial Production Methods
In industrial settings, the production of hydroxy(cyclooctadiene)rhodium(I) dimer follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Hydroxy(cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.
Reduction: The compound can also be involved in reduction reactions, where it acts as a catalyst to reduce other chemical species.
Substitution: It can undergo substitution reactions, where one ligand in the complex is replaced by another
Common Reagents and Conditions
Common reagents used in reactions involving hydroxy(cyclooctadiene)rhodium(I) dimer include terminal alkynes, esters, amides, and carboxylic acids. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of suitable solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from reactions involving hydroxy(cyclooctadiene)rhodium(I) dimer include various organorhodium complexes, esters, amides, and carboxylic acids. These products are often used as intermediates in the synthesis of more complex organic molecules .
相似化合物的比较
Hydroxy(cyclooctadiene)rhodium(I) dimer can be compared with other similar rhodium-based compounds, such as:
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: This compound is also used as a catalyst in various chemical reactions but has different reactivity and selectivity compared to hydroxy(cyclooctadiene)rhodium(I) dimer.
Methoxy(cyclooctadiene)rhodium(I) dimer: Similar in structure, this compound is used in different catalytic applications and has unique properties that distinguish it from hydroxy(cyclooctadiene)rhodium(I) dimer.
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Another related compound, it is used in different types of catalytic reactions and has distinct advantages and limitations.
Hydroxy(cyclooctadiene)rhodium(I) dimer is unique in its ability to facilitate greener synthesis methods and its versatility in various catalytic applications .
属性
CAS 编号 |
73468-85-6 |
|---|---|
分子式 |
C16H28O2Rh2 |
分子量 |
458.20 g/mol |
IUPAC 名称 |
cycloocta-1,5-diene;rhodium;dihydrate |
InChI |
InChI=1S/2C8H12.2H2O.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H2;; |
InChI 键 |
HSFFMOISCNXZCL-UHFFFAOYSA-N |
SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |
手性 SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.O.[Rh].[Rh] |
规范 SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


